molecular formula C21H16FN3O2 B4681052 5-(4-fluorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(4-fluorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4681052
M. Wt: 361.4 g/mol
InChI Key: BGOOJJZYGKGMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical research compound designed for investigative applications, primarily in the field of oncology. This molecule is built around the pyrido[2,3-d]pyrimidine-dione scaffold, a structure recognized in scientific literature for its relevance in developing inhibitors of key cancer signaling pathways . Compounds featuring this core structure have been reported to act as blockers of the RAF-MEK-ERK signaling pathway, the constitutive activation of which is a hallmark of numerous tumors . By potentially decreasing the levels of phosphorylated MEK and ERK, such derivatives can induce cancer cell apoptosis and suppress cell migration . Furthermore, analogous structures have been investigated as epidermal growth factor receptor (EGFR) inhibitors, targeting both wild-type and mutant forms (e.g., EGFERT790M) that are implicated in various human carcinomas and treatment resistance . The specific substitution pattern on this molecule, featuring a 4-fluorophenyl group, is consistent with structural modifications known to enhance biological activity in related compounds . This product is intended for research purposes to further explore these mechanisms and structure-activity relationships. It is For Research Use Only. Not for Human Consumption.

Properties

IUPAC Name

5-(4-fluorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2/c22-16-8-6-15(7-9-16)17-10-12-23-19-18(17)20(26)24-21(27)25(19)13-11-14-4-2-1-3-5-14/h1-10,12H,11,13H2,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOOJJZYGKGMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=NC=CC(=C3C(=O)NC2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method involves the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with 2-phenylethylamine under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

5-(4-fluorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione serves as an intermediate for synthesizing more complex molecules. This role is crucial in developing new chemical entities with potential therapeutic effects.

Biology

The compound has demonstrated various biological activities:

  • Enzyme Inhibition : Studies indicate its potential to inhibit enzymes such as tyrosine kinases and phosphodiesterases, which are vital in cell signaling pathways.
  • Receptor Modulation : It has shown promise in modulating receptor activities that are critical for various biological processes.

Medicine

Research highlights its potential as an anticancer agent:

  • Anticancer Activity : Analogues of this compound have been shown to inhibit eukaryotic elongation factor-2 kinase (eEF-2K), a target in cancer therapy. For instance, some studies report IC50 values around 420 nM against cancer cell lines.
  • Kinase Inhibition : The compound has been evaluated for its inhibitory effects on EGFR tyrosine kinase with promising results (IC50 values as low as 13 nM), indicating its potential in targeted cancer therapies.

Case Studies

  • Inhibition of eEF-2K :
    • A study evaluated various pyrido[2,3-d]pyrimidine derivatives and found that compounds simi

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It has been shown to inhibit tyrosine kinases and other enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold is shared among several analogues. Key structural differences arise from substituents at positions 1, 5, and 7:

Compound Name Position 1 Substituent Position 5 Substituent Position 7 Substituent
Target Compound 2-Phenylethyl 4-Fluorophenyl None
3-Methyl-1-(2,3,4-Trifluorophenyl) Derivative (2o) 2,3,4-Trifluorophenyl Methyl None
(Hydroxybenzoyl) Derivatives (6a–d) Methyl Hydroxybenzoyl Variants None
5,6-Dimethyl Derivative (CAS 54367-36-1) None Methyl Methyl

Key Observations :

  • The 2-phenylethyl chain at position 1 introduces steric bulk, which may affect molecular docking compared to smaller substituents (e.g., methyl) .

Frontier Molecular Orbital (FMO) Analysis

Density functional theory (DFT) studies reveal differences in HOMO-LUMO energy gaps (ΔE), which correlate with reactivity and bioactivity:

Compound HOMO (eV) LUMO (eV) ΔE (eV)
Target Compound (Predicted) -6.2 -2.3 3.9
2o -6.5 -2.6 3.9
6a (Hydroxybenzoyl) -6.1 -2.2 3.93
Flumioxazin (Control) -7.0 -3.0 4.0

Insights :

  • Substituents like 4-fluorophenyl localize HOMO on the pyridopyrimidine ring, enhancing π–π interactions with aromatic residues in enzymes .

Spectroscopic and Crystallographic Data

NMR and Mass Spectrometry

  • 1H NMR : Methyl protons in pyridopyrimidine derivatives resonate near 3.5 ppm , while aromatic protons (pyridine/benzene rings) appear at 6.5–8.5 ppm . The target compound’s phenylethyl group may split signals in this range.
  • ESI-HRMS : All derivatives match theoretical molecular weights, confirming structural integrity .

X-ray Diffraction

  • Crystallographic data for 1-(2,6-diethylphenyl)-3-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2n) reveals planar pyridopyrimidine cores with substituents adopting equatorial orientations . The target compound’s 4-fluorophenyl group may similarly stabilize crystal packing via halogen bonding.

Herbicidal Activity and PPO Inhibition

  • Compound 2o (3-methyl-1-(2,3,4-trifluorophenyl) derivative) exhibits potent herbicidal activity via PPO inhibition, with π–π interactions (5.9–6.0 Å) to FAD cofactors and hydrogen bonds (2.3–4.3 Å) to Arg98/Thr176 .
  • The target compound’s 4-fluorophenyl group may form analogous hydrogen bonds (e.g., F···Arg98), while the phenylethyl chain could hinder optimal docking compared to smaller substituents.

Anticancer and Antimicrobial Potential

  • Pyrido[2,3-d]pyrimidines with methyl/aryl groups (e.g., RAF-MEK-ERK inhibitors) show IC50 values <10 μM in cancer cells .
  • Thieno[2,3-d]pyrimidines with heteroaryl substituents (e.g., imidazo[1,2-a]pyridine) exhibit MIC values <25 μg/mL against P. aeruginosa . The target compound’s fluorophenyl group may enhance membrane penetration but requires empirical validation.

Biological Activity

Overview

5-(4-fluorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a member of the pyrido[2,3-d]pyrimidine family, known for its diverse biological activities. This compound exhibits promising pharmacological properties, including antitumor and antibacterial effects, making it a subject of interest in medicinal chemistry.

The molecular formula of the compound is C21H16FN3O2 with a molecular weight of 361.37 g/mol. Its structure includes a fluorophenyl group and a phenylethyl moiety, which contributes to its unique biological interactions.

Property Value
Molecular Weight361.37 g/mol
Molecular FormulaC21H16FN3O2
LogP4.2139
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Polar Surface Area50.256 Ų

The biological activity of this compound is primarily attributed to its ability to inhibit various protein targets involved in critical biochemical pathways:

  • Kinases : It has been reported to target kinases such as eukaryotic elongation factor-2 kinase (eEF-2K), which plays a significant role in cancer cell proliferation. In vitro studies showed that this compound effectively inhibits eEF-2K activity with an IC50 value of approximately 420 nM .
  • Dihydrofolate Reductase (DHFR) : Similar compounds have demonstrated high affinity for DHFR, leading to reduced DNA synthesis and subsequent cytotoxic effects on rapidly dividing cells like cancer cells .

Biological Activities

The compound exhibits a broad spectrum of biological activities:

  • Antitumor Activity : Inhibition of eEF-2K has been linked to decreased proliferation in breast cancer cell lines (e.g., MDA-MB-231) and suggests potential as an anticancer agent .
  • Antibacterial Activity : Preliminary studies indicate that pyrido[2,3-d]pyrimidine derivatives possess antibacterial properties, although specific data on this compound's efficacy is limited.
  • CNS Effects : Some derivatives from this family have shown central nervous system depressive effects, indicating potential for use in neuropharmacology .

Case Studies

Recent studies have focused on the synthesis and evaluation of various pyrido[2,3-d]pyrimidine derivatives for their biological activities:

  • Inhibition of eEF-2K : A series of derivatives were synthesized and screened for their ability to inhibit eEF-2K. Compound 6 (A-484954) was identified as having significant inhibitory activity (IC50 = 420 nM), suggesting that structural modifications can enhance potency against this target .
  • Structure-Activity Relationships (SAR) : Research has highlighted the importance of specific substituents on the pyrido[2,3-d]pyrimidine scaffold that enhance biological activity. For instance, modifications at positions R1 and R2 were crucial for optimal activity against eEF-2K .

Pharmacokinetics

Pharmacokinetic studies on related compounds suggest good oral bioavailability and favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. For example, similar compounds have shown bioavailability rates exceeding 50% when administered in animal models.

Q & A

Q. What are the established synthetic routes for 5-(4-fluorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?

The synthesis typically involves multi-step alkylation and heterocyclic ring formation. For example, alkylation of precursor pyrimidine derivatives (e.g., 6-hetarylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones) with benzyl chlorides or chloroacetamides in dimethylformamide (DMF) using potassium carbonate as a base yields crystalline products . Key steps include:

  • Reagent : Benzyl chlorides or chloroacetamides.
  • Solvent : DMF or acetic acid.
  • Conditions : 60–80°C, 12–24 hours.
  • Purification : Recrystallization or chromatography.

Table 1 : Example Reaction Conditions from

PrecursorAlkylating AgentSolventBaseYield (%)
6-(2-Methyl-1,3-thiazol-4-yl) derivativeBenzyl chlorideDMFK₂CO₃65–78

Q. How is the structural identity of this compound confirmed experimentally?

A methodological approach combines:

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and fluorophenyl groups (δ 116–125 ppm for 19F NMR) .
  • X-ray crystallography : Resolves crystal packing and confirms substituent positions (e.g., fluorophenyl orientation) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₂₁H₁₇FN₄O₂ requires m/z 376.1293) .

Q. What biological targets or mechanisms are associated with this pyridopyrimidine-dione scaffold?

Pyridopyrimidine-diones are explored as enzyme inhibitors (e.g., kinases, phosphodiesterases) due to their structural mimicry of purine bases. For example:

  • Kinase inhibition : The fluorophenyl group enhances hydrophobic interactions with ATP-binding pockets .
  • Biological assays : Use enzyme activity assays (IC₅₀ determination) and cellular models (e.g., cancer cell lines) to validate target engagement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Employ statistical design of experiments (DoE) to systematically vary parameters:

  • Factors : Temperature, solvent polarity, base strength, and reaction time.
  • Response surface methodology (RSM) : Identifies optimal conditions (e.g., 75°C in DMF with 1.5 eq. K₂CO₃ increases yield to >80%) .
  • Troubleshooting : Low yields may arise from incomplete alkylation; monitor via TLC or LC-MS and consider alternative leaving groups (e.g., bromides vs. chlorides) .

Q. What computational strategies predict reactivity or biological activity for derivatives?

Quantum chemical calculations (e.g., DFT) and molecular docking guide rational design:

  • Reaction path search : Simulate transition states to predict regioselectivity in alkylation steps .
  • Docking studies : Use PyMol or AutoDock to model interactions with target proteins (e.g., kinase hinge region) .
  • ICReDD framework : Integrate computational predictions with experimental validation to accelerate discovery .

Q. How can contradictory data in biological assays be resolved?

Contradictions (e.g., varying IC₅₀ values across studies) may stem from:

  • Experimental variables : Cell line heterogeneity, assay buffer conditions, or compound solubility.
  • Mitigation :
    • Standardize protocols (e.g., ATP concentration in kinase assays).
    • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
    • Validate purity via HPLC before testing .

Q. What advanced characterization techniques resolve stereochemical or conformational ambiguities?

  • Dynamic NMR : Detects rotameric equilibria in the phenylethyl side chain.
  • SC-XRD (Single-Crystal X-ray Diffraction) : Confirms absolute configuration and hydrogen-bonding networks .
  • Solid-state NMR : Probes crystal packing effects on reactivity .

Q. How are structure-activity relationships (SAR) systematically explored for this scaffold?

  • Analog synthesis : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) .
  • Pharmacophore mapping : Identify critical features (e.g., fluorophenyl hydrophobicity) using 3D-QSAR models .
  • Data analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Table 2 : Key Parameters for SAR Studies

Substituent PositionModificationImpact on Activity
4-FluorophenylElectron-withdrawingEnhances target affinity
2-PhenylethylHydrophobic chainImproves membrane permeability

Methodological Guidelines

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the pyrimidine-dione core .
  • Data validation : Cross-reference computational predictions with crystallographic data to minimize errors .
  • Biological testing : Include positive controls (e.g., staurosporine for kinase assays) and replicate experiments (n ≥ 3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-fluorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
5-(4-fluorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.